3-Nitro-4-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Nitro-4-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]N+c1cc(C=O)ccc1C(F)(F)F . The molecular weight of this compound is 219.12 .Physical and Chemical Properties Analysis
This compound has a melting point of 41-45 °C . Its density is not specified in the available resources.Scientific Research Applications
Reaction and Synthesis Applications
- Highly Stereoselective Synthesis : The reaction of certain benzaldehydes, including 3-nitro-benzaldehyde, with specific sulfur ylides results in the highly stereoselective synthesis of glycidamide derivatives, which are valuable in organic synthesis (Fernández et al., 1990).
- Chalcon Formation : Studies have demonstrated the chalcon-forming condensation reactions involving substituted benzaldehydes, indicating their utility in synthesizing chalcones, which are important in medicinal chemistry (Sipos & Sirokmán, 1964).
Photocatalysis and Material Science
- Polymer Synthesis : Nitro-substituted benzaldehydes have been utilized in the synthesis of polymers with potential applications in nonlinear optical devices, demonstrating the utility of these compounds in material science (Lee & Ahn, 1999).
- Chemoselective Catalysis : Research on cluster-derived ruthenium nanocatalysts for the hydrogenation of nitro- and cyano-benzaldehydes showcases the role of such compounds in selective catalysis processes, which is crucial for sustainable chemistry (Indra et al., 2011).
Thermal and Kinetic Studies
- Thermal Decomposition Analysis : Kinetic studies on the thermal decomposition of certain nitro-benzaldehyde derivatives provide insights into their stability and reactivity, which is significant for their handling and storage in industrial processes (Pandele Cusu et al., 2012).
Catalysis and Synthetic Methodology
- Catalytic Synthesis : The catalytic activities of mixed-ligand complexes involving benzaldehyde thiosemicarbazone and palladium in C–C and C–N coupling reactions highlight the versatility of nitro-substituted benzaldehydes in facilitating complex organic transformations (Dutta et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-5(4-13)3-6(7)12(14)15/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYUUOJRQXQGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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